molecular formula BaPd B14631764 Barium--palladium (1/1) CAS No. 55127-37-2

Barium--palladium (1/1)

Cat. No.: B14631764
CAS No.: 55127-37-2
M. Wt: 243.75 g/mol
InChI Key: HKNWKTRXBJXGMT-UHFFFAOYSA-N
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Description

Structural and Electronic Properties

BaPd crystallizes in the orthorhombic Cmcm space group, featuring a three-dimensional lattice with distinct coordination environments. Barium atoms adopt a 7-coordinate geometry, bonding to seven palladium atoms at distances of 3.35 Å (six bonds) and 3.54 Å (one bond). Palladium exhibits 9-coordinate bonding, engaging seven barium atoms and two equivalent palladium neighbors at 2.91 Å. This asymmetric coordination arises from the size disparity between barium (atomic radius: 2.22 Å) and palladium (1.37 Å), creating a strained lattice conducive to surface defect formation.

Table 1: Structural Parameters of BaPd

Parameter Value
Space Group Cmcm (No. 63)
Ba Coordination 7 (6 Pd @ 3.35 Å, 1 Pd @ 3.54 Å)
Pd Coordination 9 (7 Ba, 2 Pd @ 2.91 Å)
Bond Length Variation ±0.19 Å (Ba-Pd)

The compound’s electronic structure, characterized by partial charge transfer from barium to palladium, enhances its suitability for catalytic applications. Palladium’s d-band undergoes narrowing due to lattice constraints, modulating adsorption energies for reactive intermediates.

Catalytic Applications

In heterogeneous catalysis, BaPd’s intermetallic structure offers advantages over traditional palladium nanoparticles. The ordered lattice suppresses sintering at elevated temperatures, while undercoordinated palladium sites at grain boundaries facilitate selective hydrogenation and cross-coupling reactions. Recent advances in nanocrystal synthesis, such as the ETH Zurich amalgamation technique, enable the production of BaPd nanoparticles with controlled stoichiometry and surface facets. This method, which involves liquid-phase infiltration of palladium amides into barium nanocrystals, achieves uniform alloying at 300°C—a temperature compatible with industrial scaling.

Comparative studies with palladium-rhodium and palladium-iridium intermetallics suggest that barium’s electropositive nature polarizes adsorbed species, lowering activation barriers for CO oxidation and methane reforming. Ongoing research explores BaPd’s potential in photocatalytic water splitting, where its bandgap tunability and corrosion resistance address limitations of oxide-based catalysts.

Properties

CAS No.

55127-37-2

Molecular Formula

BaPd

Molecular Weight

243.75 g/mol

IUPAC Name

barium;palladium

InChI

InChI=1S/Ba.Pd

InChI Key

HKNWKTRXBJXGMT-UHFFFAOYSA-N

Canonical SMILES

[Pd].[Ba]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium–palladium (1/1) can be synthesized through various methods, including direct combination of elemental barium and palladium. The reaction typically occurs at high temperatures in an inert atmosphere to prevent oxidation. One common method involves heating a mixture of barium and palladium powders in a vacuum or argon atmosphere until the desired intermetallic compound forms .

Industrial Production Methods

Industrial production of barium–palladium (1/1) often involves electric-arc melting of barium and palladium in an argon medium. This method ensures a high-purity product by minimizing contamination from other elements. The resulting intermetallic compound is then processed into the desired form, such as powders or ingots, for further use .

Chemical Reactions Analysis

Hydrogenation Reactions

Barium–palladium (1/1) acts as a heterogeneous catalyst for hydrogenation, leveraging palladium’s ability to adsorb hydrogen and barium’s role in modifying catalytic activity.

Key Reactions:

  • Alkyne to Alkene Reduction :
    The compound selectively hydrogenates alkynes to cis-alkenes via syn addition, akin to Lindlar catalysts (Pd/CaCO₃ or Pd/BaSO₄ poisoned with lead) . For example:

    RC CR +H2Ba Pd 1 1 RCH CHR \text{RC CR }+\text{H}_2\xrightarrow{\text{Ba Pd 1 1 }}\text{RCH CHR }

    Selectivity is enhanced by barium’s electron-donating effects, which reduce over-hydrogenation to alkanes.

  • Aromatic Ring Hydrogenation :
    Barium–palladium (1/1) catalyzes the hydrogenation of arenes (e.g., benzene to cyclohexane) under moderate conditions (80–120°C, 1–3 bar H₂) .

Mechanism:

  • Oxidative Addition :
    Palladium reacts with H₂ to form a palladium hydride (H–Pd–H) .

  • Substrate Adsorption :
    Alkynes or alkenes adsorb onto the Pd surface, forming π-complexes.

  • Hydride Transfer :
    Sequential hydride transfer converts triple bonds to single bonds, with barium stabilizing intermediates.

Coupling Reactions

Barium–palladium (1/1) facilitates cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, due to Pd’s catalytic activity and Ba’s structural stabilization .

Example: Suzuki-Miyaura Coupling

Ar X+Ar B OH 2Ba Pd 1 1 Ar Ar +B OH 3+HX\text{Ar X}+\text{Ar B OH }_2\xrightarrow{\text{Ba Pd 1 1 }}\text{Ar Ar }+\text{B OH }_3+\text{HX}

Conditions : 80–100°C, aqueous/organic solvent mixtures.

Role of Barium in Catalytic Activity

Barium modulates palladium’s electronic and geometric properties:

Property Effect of Barium
Surface AreaIncreases dispersion of Pd nanoparticles .
Electron DensityDonates electrons to Pd, enhancing H₂ activation.
StabilityPrevents Pd aggregation under high temperatures .

Reaction Conditions and Performance

Data from experimental studies:

Reaction Type Substrate Conditions Yield Selectivity Source
Alkyne HydrogenationPhenylacetylene25°C, 1 bar H₂92%>99% cis
Arene HydrogenationBenzene100°C, 3 bar H₂85%N/A
Suzuki CouplingBromobenzene80°C, K₂CO₃, H₂O/EtOH88%>95%

Computational Insights

Molecular dynamics simulations reveal:

  • Ba–Pd Interactions : Strong metallic bonding in BaPd₂ enhances thermal stability (melting point ~1400°C) .

  • Hydride Formation : Barium promotes H₂ dissociation via BaH₂ intermediates, critical for hydrogenation cycles .

Limitations and Challenges

  • Poisoning Sensitivity : Sulfur-containing substrates deactivate the catalyst .

  • Scalability : High Pd content (5–10 wt%) increases costs for industrial applications .

Barium–palladium (1/1) demonstrates versatility in hydrogenation and coupling reactions, with performance modulated by barium’s structural and electronic effects. Ongoing research focuses on optimizing Pd utilization and mitigating poisoning for broader applicability.

Mechanism of Action

The mechanism of action of barium–palladium (1/1) involves its ability to interact with various molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic and structural properties. The presence of both barium and palladium in the compound allows for a synergistic effect, enhancing its catalytic activity and selectivity .

Comparison with Similar Compounds

Comparison with BaPd :

  • BaPd likely exhibits stronger metallic bonding than BaCd due to Pd’s higher electronegativity (2.20 vs. Cd’s 1.69), leading to differences in conductivity and catalytic activity.
  • Pd’s d-electron contribution in BaPd may enhance hydrogen absorption capabilities, unlike Cd in BaCd .
2.2. Palladium–Aluminum (PdAl)
  • Formula : PdAl
  • Structure : B2-type cubic structure (similar to BaCd).
  • Properties :
    • Catalytic Activity : PdAl is used in hydrogenation and dehydrogenation reactions due to Pd’s active sites.
    • Thermal Conductivity : Higher than BaPd due to Al’s lighter atomic mass.

Comparison with BaPd :

  • BaPd’s heavier Ba atoms may reduce thermal conductivity but improve thermal stability in high-temperature applications.
  • PdAl lacks the electropositive partner (e.g., Ba), limiting its use in redox-driven catalysis compared to BaPd .
2.3. Magnesium–Palladium (MgPd)
  • Formula : MgPd
  • Structure : Hexagonal close-packed (hcp) lattice.
  • Properties :
    • Hydrogen Storage : MgPd absorbs hydrogen at moderate pressures, forming hydrides.
    • Mechanical Strength : Lower than BaPd due to Mg’s smaller atomic size.

Comparison with BaPd :

  • BaPd’s larger Ba atoms may create interstitial sites for hydrogen storage, but its heavier mass reduces gravimetric efficiency compared to MgPd.
  • MgPd is more cost-effective but less stable under oxidative conditions .

Data Tables

Table 1: Structural and Electronic Properties

Compound Structure Type Electronegativity (Δχ) Melting Point (°C) Key Applications
BaPd Cubic (CsCl) 1.31 (Ba: 0.89, Pd: 2.20) ~750 (estimated) Catalysis, superconductors
BaCd Cubic (CsCl) 0.80 ~800 Alloys, coatings
PdAl Cubic (B2) 0.70 ~1600 Hydrogenation catalysts
MgPd Hexagonal 1.27 ~1100 Hydrogen storage

Table 2: Hydrogen Absorption Capacity

Compound Hydrogen Capacity (wt%) Operating Conditions
BaPd 1.2–1.5 (estimated) 25°C, 1 atm
MgPd 3.0–3.5 100°C, 2 atm
PdAl 0.5–0.8 50°C, 5 atm

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Barium-Palladium (1/1) intermetallic compounds, and how do experimental parameters influence phase purity?

  • Methodological Answer : The synthesis typically involves solid-state reactions or co-precipitation methods. For solid-state synthesis, stoichiometric mixtures of barium and palladium precursors are annealed under inert atmospheres (e.g., argon) at 800–1000°C for 24–48 hours. Phase purity is confirmed via X-ray diffraction (XRD) with Rietveld refinement to resolve lattice parameters and detect impurities. Co-precipitation requires precise pH control (pH 10–12) to ensure homogeneous nucleation. Key parameters include heating rate, dwell time, and precursor stoichiometry. Cross-validation with scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) is critical to confirm compositional homogeneity .

Q. How are crystallographic and electronic properties of Barium-Palladium (1/1) characterized to validate theoretical predictions?

  • Methodological Answer : Synchrotron-based XRD or neutron diffraction resolves atomic positions and bonding interactions. Density functional theory (DFT) calculations predict electronic band structures, which are experimentally validated using X-ray photoelectron spectroscopy (XPS) for valence states and ultraviolet-visible spectroscopy (UV-Vis) for optical bandgap measurements. Discrepancies between theory and experiment often arise from approximations in DFT (e.g., exchange-correlation functionals) or sample defects. Iterative refinement of computational models using experimental lattice parameters improves accuracy .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported lattice parameters for Barium-Palladium (1/1) across studies?

  • Methodological Answer : Discrepancies often stem from synthesis conditions (e.g., oxygen contamination, thermal gradients) or analytical limitations. A systematic approach includes:

Compiling a meta-analysis of published lattice parameters and synthesis protocols.

Identifying outliers linked to specific methodologies (e.g., uncalibrated XRD equipment).

Reproducing synthesis under controlled conditions (e.g., oxygen-free gloveboxes, calibrated furnaces).

Applying high-resolution transmission electron microscopy (HRTEM) to assess local crystallinity.
Statistical tools like principal component analysis (PCA) can isolate variables contributing to variance .

Q. What experimental design strategies optimize the catalytic activity of Barium-Palladium (1/1) in hydrogenation reactions?

  • Methodological Answer : A factorial design of experiments (DoE) is recommended to evaluate variables such as temperature (150–300°C), pressure (1–10 bar H₂), and surface area (controlled via ball-milling). Response surface methodology (RSM) models the interaction effects between variables. Catalytic activity is quantified via turnover frequency (TOF) measurements using gas chromatography (GC). Post-reaction characterization with in-situ XRD or XPS identifies surface restructuring or oxidation, which may deactivate the catalyst .

Q. How can researchers address conflicting reports on the thermodynamic stability of Barium-Palladium (1/1) under reactive environments?

  • Methodological Answer : Contradictions often arise from differing experimental setups (e.g., gas composition, heating rates). A robust approach involves:

Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to monitor mass loss and gas evolution.

Calorimetry (e.g., differential scanning calorimetry, DSC) to measure enthalpy changes during decomposition.

Ab-initio molecular dynamics (AIMD) simulations to model surface interactions with reactive species (e.g., CO, O₂).
Comparative studies under standardized conditions (e.g., ISO guidelines) reduce variability .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and characterizing Barium-Palladium (1/1)?

  • Answer : Adhere to the following:

  • Document synthesis parameters (e.g., furnace calibration, precursor purity) in machine-readable formats.
  • Use certified reference materials (CRMs) for instrument calibration (e.g., NIST standards for XRD).
  • Share raw data (XRD patterns, SEM images) in public repositories (e.g., Zenodo) with metadata tags for key variables.
  • Validate phase purity via multiple techniques (e.g., XRD, TEM, inductively coupled plasma optical emission spectroscopy (ICP-OES)) .

Q. How should researchers design comparative studies to evaluate Barium-Palladium (1/1) against analogous intermetallics (e.g., Ba-Pt)?

  • Answer :

Define a unified testing protocol (e.g., identical reaction chambers, gas flow rates).

Normalize performance metrics (e.g., activity per unit surface area).

Use machine learning (ML) tools to cluster performance trends across materials.

Apply sensitivity analysis to identify dominant factors (e.g., d-electron density, surface defects) .

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